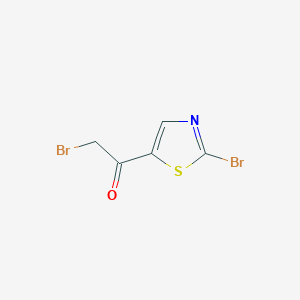

2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

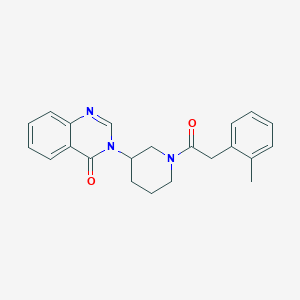

“2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound is related to “(2-bromo-1,3-thiazol-5-yl)methanamine”, which has a molecular weight of 193.07 .

Molecular Structure Analysis

The InChI code for a related compound, “(2-bromo-1,3-thiazol-5-yl)methanamine”, is "1S/C4H5BrN2S/c5-4-7-2-3 (1-6)8-4/h2H,1,6H2" . This indicates the presence of a thiazole ring in the structure.科学的研究の応用

Biological Activities and Synthesis

- Immunosuppressive and Immunostimulatory Properties: A study by Abdel‐Aziz et al. (2011) synthesized a derivative of 2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone and found it to be a potent immunosuppressor against macrophages and T-lymphocytes. The compound also showed strong cytotoxicity against various cancer cells.

Anticancer Applications

- Antitumor Activity: Potikha and Brovarets (2020) reported a method for assembling imidazo[2,1-b][1,3]thiazole systems, based on the reaction of certain bromo ketone derivatives, which showed moderate ability to suppress kidney cancer cell growth (Potikha & Brovarets, 2020).

Antimicrobial and Antifungal Applications

- Antimicrobial and Antifungal Activities: A study by Vekariya et al. (2017) synthesized imidazo[2,1-b]thiazole derivatives and found them to have good to excellent antibacterial activity and some antimalarial activity.

- Synthesis of Thiazole Derivatives: Bashandy et al. (2008) prepared 2-bromo-1-(3,4-dimethylphenyl)ethanone and converted it to various thiazole derivatives, which were confirmed by different analytical methods (Bashandy, Abdelall, & El-Morsy, 2008).

Other Applications

- Solid-Phase Synthesis: Cha, Abdildinova, and Gong (2020) conducted a solid-phase synthesis of 1,3-thiazole-based peptidomimetic molecules using a dehydrative cyclization process, which resulted in compounds with high purities and potential for various applications (Cha, Abdildinova, & Gong, 2020).

Safety and Hazards

作用機序

Target of Action

Compounds containing a thiazole ring, which is present in this compound, have been known to exhibit a broad range of biological activities .

Mode of Action

Thiazole-containing compounds have been reported to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiazole-containing molecules have been reported to affect various biochemical pathways when they enter physiological systems .

Result of Action

Thiazole-containing compounds have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

特性

IUPAC Name |

2-bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NOS/c6-1-3(9)4-2-8-5(7)10-4/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDOWYCLFGXTAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

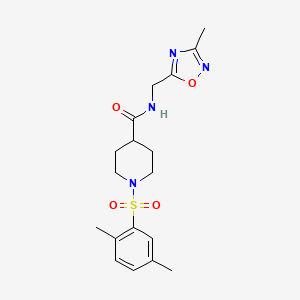

![N-(3-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2406022.png)

![3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2406026.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406027.png)

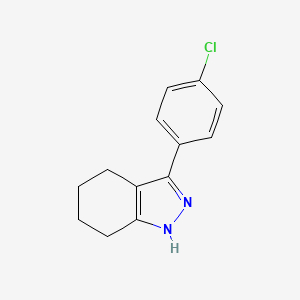

![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2406028.png)

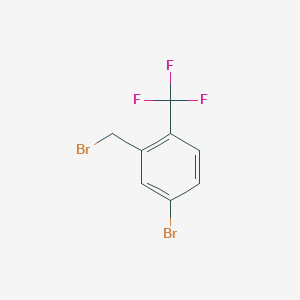

![(4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane](/img/structure/B2406030.png)

![N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide](/img/structure/B2406035.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)